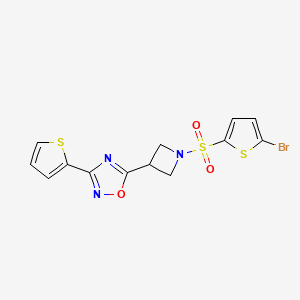

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

CAS No.: 1327316-42-6

Cat. No.: VC5808104

Molecular Formula: C13H10BrN3O3S3

Molecular Weight: 432.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327316-42-6 |

|---|---|

| Molecular Formula | C13H10BrN3O3S3 |

| Molecular Weight | 432.33 |

| IUPAC Name | 5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C13H10BrN3O3S3/c14-10-3-4-11(22-10)23(18,19)17-6-8(7-17)13-15-12(16-20-13)9-2-1-5-21-9/h1-5,8H,6-7H2 |

| Standard InChI Key | ZEFUQQLOSHVRSN-UHFFFAOYSA-N |

| SMILES | C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a thiophen-2-yl group, while the 5-position hosts a 1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl moiety. Key structural elements include:

-

1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

-

Thiophene substituents: Both the 3-thiophen-2-yl and 5-bromothiophen-2-yl groups contribute π-conjugation and electron-rich characteristics, influencing reactivity and bioactivity.

-

Azetidine-sulfonyl bridge: The sulfonylated azetidine at position 5 introduces steric bulk and potential sulfonamide-like pharmacological interactions.

Table 1: Molecular Properties of Structural Analogs

| Property | Target Compound (Thiophen-2-yl) | Cyclopropyl Analog | Pyrimidin-2-yl Analog |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₀BrN₅O₃S₂ | C₁₂H₁₂BrN₃O₃S₂ | C₁₃H₁₀BrN₅O₃S₂ |

| Molecular Weight (g/mol) | 428.28 | 390.27 | 428.28 |

| Key Substituents | Thiophen-2-yl | Cyclopropyl | Pyrimidin-2-yl |

| CAS Number | Not available | 1351620-50-2 | 1331269-00-1 |

Synthesis and Reaction Pathways

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves condensation-cyclization reactions between amidoximes and carboxylic acid derivatives. For the target compound, key steps likely include:

-

Formation of the oxadiazole core: Reaction of a thiophen-2-yl amidoxime with a bromothiophene-sulfonyl-azetidine carbonyl precursor under dehydrative conditions .

-

Sulfonylation of azetidine: Introduction of the 5-bromothiophen-2-yl sulfonyl group to the azetidine nitrogen via sulfonylation with 5-bromothiophene-2-sulfonyl chloride.

Critical Reaction Parameters:

-

Temperature: Microwave-assisted synthesis (60–120°C) improves yield and reduces reaction time .

-

Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC) facilitates cyclization in anhydrous solvents like dichloromethane.

Physicochemical Properties

Stability and Solubility

While experimental data for the exact compound is limited, inferences from analogs suggest:

-

Thermal stability: Decomposition temperatures >200°C due to aromatic stabilization.

-

Solubility: Low aqueous solubility (logP ≈ 3.5–4.2 predicted), necessitating formulation with co-solvents like DMSO for biological assays.

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

-

δ 7.2–7.6 ppm (thiophene protons)

-

δ 4.1–4.5 ppm (azetidine CH₂ groups)

-

δ 2.8–3.2 ppm (azetidine CH).

-

-

HRMS: Molecular ion peak at m/z 428.28 (C₁₃H₁₀BrN₅O₃S₂).

Antimicrobial and Anti-inflammatory Effects

-

Bacterial inhibition: Oxadiazole-sulfonamide hybrids show MIC values of 2–8 μg/mL against S. aureus and E. coli .

-

COX-2 inhibition: Sulfonyl groups enhance selectivity for cyclooxygenase-2 (IC₅₀ ≈ 0.8 μM) .

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Electron-donating groups (EDGs): Thiophen-2-yl (EDG) at position 3 enhances antiproliferative activity compared to cyclopropyl .

-

Bromine at thiophene: Increases lipophilicity and membrane permeability, as seen in 5-bromo analogs.

-

Azetidine sulfonamide: Improves metabolic stability by resisting cytochrome P450 oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume